1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene

Description

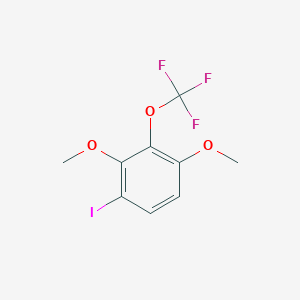

1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene is a polyfunctional aromatic compound featuring a benzene ring substituted with two methoxy groups (positions 1 and 3), a trifluoromethoxy group (position 2), and an iodine atom (position 4). Its molecular formula is C₉H₈F₃IO₃, with a molecular weight of 348.0 g/mol. The compound’s structure combines electron-donating methoxy groups and electron-withdrawing substituents (trifluoromethoxy and iodine), creating a unique electronic profile that influences its reactivity and applications.

The iodine atom at position 4 makes this compound a valuable intermediate in cross-coupling reactions, such as Suzuki or Ullmann couplings, where it can act as an aryl halide precursor. The trifluoromethoxy group enhances lipophilicity, a desirable trait in agrochemical and pharmaceutical intermediates .

Properties

Molecular Formula |

C9H8F3IO3 |

|---|---|

Molecular Weight |

348.06 g/mol |

IUPAC Name |

1-iodo-2,4-dimethoxy-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C9H8F3IO3/c1-14-6-4-3-5(13)7(15-2)8(6)16-9(10,11)12/h3-4H,1-2H3 |

InChI Key |

CNKKOFWBYOESPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)OC)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene involves the reaction of 1,3-dimethoxybenzene with iodine and trifluoromethoxy reagents. The process typically includes:

Methoxylation: The addition of methoxy groups to the benzene ring.

The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives .

Scientific Research Applications

1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene has several scientific research applications:

Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

Medicinal Chemistry: The compound’s unique substituents make it a valuable intermediate in the development of pharmaceuticals.

Material Science: It can be used in the synthesis of novel materials with specific properties, such as fluorinated polymers.

Chemical Biology: The compound can be used to study biological processes and interactions at the molecular level

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, through its functional groups. The trifluoromethoxy group, in particular, can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Key comparisons with structurally related compounds :

Reactivity in Cross-Coupling Reactions

Pd-catalyzed arylations with bromo- or iodo-substituted trifluoromethoxybenzenes demonstrate distinct trends:

- Iodo derivatives : Exhibit higher reactivity than bromo analogs. For example, 1-bromo-4-(trifluoromethoxy)benzene achieves 69–93% yields in Pd-catalyzed arylations with heteroarenes , whereas iodo derivatives (e.g., the target compound) could theoretically achieve similar or better yields under milder conditions .

- Steric effects : The target compound’s adjacent methoxy and trifluoromethoxy groups may hinder coupling at position 2, favoring reactions at the iodine site.

Physical and Chemical Properties

- Boiling point : The target compound’s boiling point is expected to exceed that of 1-bromo-4-(trifluoromethoxy)benzene (80°C at 50 mmHg ) due to higher molecular weight and polarity.

- Solubility : The methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, THF), while the trifluoromethoxy group increases lipophilicity.

Data Tables

Table 1: Structural and Reactivity Comparison

Biological Activity

1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene, with the CAS number 1803737-63-4, is a synthetic organic compound notable for its potential biological activities. The molecular formula is and it possesses a molecular weight of approximately 348.06 g/mol. This compound has garnered interest due to its structural features, which may influence its biological interactions.

Antioxidant Properties

Research indicates that compounds with trifluoromethoxy groups can exhibit significant antioxidant properties. The presence of methoxy groups may enhance the electron-donating ability of the compound, potentially leading to increased radical scavenging activity. This is crucial in combating oxidative stress-related diseases.

Tyrosinase Inhibition

Tyrosinase, an enzyme involved in melanin production, has been a target for various skin-related disorders. Studies have shown that analogs of compounds similar to this compound possess varying degrees of tyrosinase inhibitory activity. For instance, one study reported that certain analogs exhibited IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor:

| Compound | IC50 (µM) | Comparison to Kojic Acid |

|---|---|---|

| Analog 1 | 3.82 | 5 times stronger |

| Analog 2 | 3.77 | Comparable |

| Analog 3 | 0.08 | 220 times stronger |

These findings suggest that modifications to the benzene ring can enhance tyrosinase inhibition, making such compounds potential candidates for skin lightening agents or treatments for hyperpigmentation disorders .

Anti-Cancer Activity

The compound's structural features may also contribute to its anti-cancer properties. In studies involving various cancer cell lines, including pancreatic cancer, compounds with similar structures have shown significant cytotoxic effects. For example, one analog demonstrated an IC50 value of 0.58 µM against UM16 pancreatic cancer cells, indicating potential for therapeutic applications in oncology .

The mechanisms through which these compounds exert their biological effects are under investigation. For tyrosinase inhibition, kinetic studies using Lineweaver–Burk plots have been employed to elucidate the interaction between the compound and the enzyme. These studies help in understanding whether the inhibition is competitive or non-competitive.

Study on Tyrosinase Inhibition

A detailed study focused on the inhibition of mushroom tyrosinase by various analogs of this compound. The results indicated that certain substituents significantly affected the inhibitory potency:

- Experimental Setup : Various concentrations of analogs were tested against mushroom tyrosinase with l-DOPA as a substrate.

- Results : The most potent analogs showed IC50 values ranging from 0.08 µM to over 200 µM depending on structural modifications.

Anti-Cancer Efficacy in Vivo

Another study explored the efficacy of related compounds in vivo using mouse models for pancreatic cancer. The results indicated that specific analogs could significantly reduce tumor growth and improve survival rates compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.